molecular formula C10H22O2Si B1313609 4-(Tert-butyldimethylsilyloxy)butanal CAS No. 87184-81-4

4-(Tert-butyldimethylsilyloxy)butanal

Cat. No.: B1313609
CAS No.: 87184-81-4
M. Wt: 202.37 g/mol
InChI Key: DOHGFFVYNCRCEV-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)butanal is an organic compound with the molecular formula C10H22O2Si. It is a silyl-protected aldehyde, commonly used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group, which enhances its stability against various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyldimethylsilyloxy)butanal typically involves the following steps:

    Protection of 4-hydroxybutanal: The hydroxyl group of 4-hydroxybutanal is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldimethylsilyloxy)butanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The TBS protecting group can be removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or Swern oxidation reagents (oxalyl chloride and DMSO).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Acidic conditions (e.g., hydrochloric acid) or fluoride ions (e.g., tetrabutylammonium fluoride).

Major Products Formed

    Oxidation: 4-(tert-butyldimethylsilyloxy)butanoic acid.

    Reduction: 4-(tert-butyldimethylsilyloxy)butanol.

    Deprotection: 4-hydroxybutanal.

Scientific Research Applications

4-(Tert-butyldimethylsilyloxy)butanal is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Protecting Group Chemistry: The TBS group is commonly used to protect hydroxyl groups during multi-step synthesis.

    Biological Studies: It is used in the synthesis of bioactive compounds and probes for studying biological pathways.

    Material Science: The compound is used in the preparation of silicon-based materials and polymers.

Mechanism of Action

The mechanism of action of 4-(tert-butyldimethylsilyloxy)butanal primarily involves its role as a protected aldehyde. The TBS group provides steric hindrance, protecting the aldehyde from unwanted reactions. Upon deprotection, the aldehyde can participate in various chemical reactions, such as nucleophilic addition or condensation reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Comparison with Similar Compounds

4-(Tert-butyldimethylsilyloxy)butanal can be compared with other silyl-protected aldehydes and alcohols:

    4-(Tert-butyldimethylsilyloxy)butanol: Similar structure but with an alcohol group instead of an aldehyde.

    (Tert-butyldimethylsilyloxy)acetaldehyde: A shorter chain aldehyde with a similar protecting group.

    4-(Tert-butyldimethylsilyloxy)benzaldehyde: An aromatic aldehyde with a TBS protecting group.

The uniqueness of this compound lies in its specific structure, which combines the stability of the TBS group with the reactivity of an aldehyde, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHGFFVYNCRCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447234
Record name 4-(tert-butyldimethylsilyloxy)butanal
Source EPA DSSTox
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Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87184-81-4
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87184-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(tert-butyldimethylsilyloxy)butanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butyldimethylsilyl)oxy]butanal
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Synthesis routes and methods I

Procedure details

To CH2Cl2 (150 mL) at −78° C. were added oxalyl chloride (6.83 g, 53.8 mmol) and dry DMSO (8.41 g, 108 mmol), dropwise. After 5 min, 4-(tert-butyldimethylsilyloxy)butan-1-ol (10 g, 48.9 mmol) in CH2Cl2 (5 mL) was added dropwise. The mixture was stirred for an additional 30 min at −78° C., and Et3N (24.8 g, 245 mmol) was added. The mixture was then allowed to warm to room temperature over 30 min. After stirring for 3 hrs, 100 mL of water was added. The phases were separated, and the aqueous phase was extracted three times with 100 mL of diethyl ether. The combined organic phases were washed successively with 50 mL of aqueous 1% HCl, 50 mL of water, 50 mL of aqueous 5% NaHCO3 and 50 mL of saturated aqueous NaCl. The organic layer was dried over MgSO4, and the solvent was removed under reduced pressure, to provide the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
6.83 g
Type
reactant
Reaction Step Three
Name
Quantity
8.41 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of PCC (161.5 g, 0.75 mol) in DCM (1000 mL) was added 4-(tert-butyl dimethylsilyl oxy)butan-1-ol (102.0 g, 0.5 mol) in 500 mL of DCM, the mixture was stirred for about 1 hr at 0° C., then was warmed to RT and stirred for 2 hours. Then the mixture was filtered and the filtrate was concentrated in vacuo to give the desired compound of 4-(tert-butyldimethylsilyloxy)butanal (5) (121.2 g, yield 60%) as yellow oil which was purified by column chromatography on silica gel (eluent: PE:EA=50:1). 1H NMR (300 MHz, CDCl3): δ 0.04 (S, 6H), 0.0854 (S, 9H), 1.747 (m, 2H), 3.595 (d, J=12 Hz, 1H), 9.677 (d, J=3.3 Hz, 1H); LC-MC found 203 (M+H)+.
Name
Quantity
161.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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